molecular formula C14H8N2O6 B1225269 5-[(6-Hydroxy-4-oxo-1-benzopyran-3-yl)methylidene]-1,3-diazinane-2,4,6-trione

5-[(6-Hydroxy-4-oxo-1-benzopyran-3-yl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No. B1225269
M. Wt: 300.22 g/mol
InChI Key: XUPMGKJTBJKYGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(6-hydroxy-4-oxo-1-benzopyran-3-yl)methylidene]-1,3-diazinane-2,4,6-trione is a member of chromones.

Scientific Research Applications

Antioxidant Properties and Cellular Protection

Chromones, including derivatives like "5-[(6-Hydroxy-4-oxo-1-benzopyran-3-yl)methylidene]-1,3-diazinane-2,4,6-trione," have been identified for their significant antioxidant properties. These compounds are known to neutralize active oxygen species and interrupt free radical processes, thereby potentially delaying or inhibiting cellular impairment which leads to various diseases. The structural features such as the double bond, carbonyl group, and specific hydroxyl group arrangements are crucial for their radical scavenging activity. Studies suggest that methylation or glycosylation of these hydroxyl groups on the chromone nucleus decreases their radical scavenging potential (Yadav et al., 2014).

Anticancer Effects

Compounds structurally related to "5-[(6-Hydroxy-4-oxo-1-benzopyran-3-yl)methylidene]-1,3-diazinane-2,4,6-trione" have been explored for their anticancer effects. For instance, baicalein, a flavonoid derivative of benzopyran, has shown potential anticancer activities through various biological processes affecting cell proliferation, metastasis, apoptosis, and autophagy, especially in Hepatocellular Carcinoma (HCC). The compound's ability to act on multiple biological pathways highlights its potential as a novel anticancer drug (Bie et al., 2017).

Synthetic Utility and Heterocyclic Chemistry

The benzopyran core, found in compounds such as "5-[(6-Hydroxy-4-oxo-1-benzopyran-3-yl)methylidene]-1,3-diazinane-2,4,6-trione," serves as a versatile intermediate in the synthesis of various heterocyclic compounds. This core is fundamental in the development of new materials, pharmaceuticals, and agrochemicals due to its broad range of chemical and biological properties. The presence of hydroxyl groups and the benzopyran framework allows for selective modifications, enabling the synthesis of a wide array of derivatives with specific functions and activities (Yoda, 2020).

properties

Product Name

5-[(6-Hydroxy-4-oxo-1-benzopyran-3-yl)methylidene]-1,3-diazinane-2,4,6-trione

Molecular Formula

C14H8N2O6

Molecular Weight

300.22 g/mol

IUPAC Name

5-[(6-hydroxy-4-oxochromen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C14H8N2O6/c17-7-1-2-10-8(4-7)11(18)6(5-22-10)3-9-12(19)15-14(21)16-13(9)20/h1-5,17H,(H2,15,16,19,20,21)

InChI Key

XUPMGKJTBJKYGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)C(=CO2)C=C3C(=O)NC(=O)NC3=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(6-Hydroxy-4-oxo-1-benzopyran-3-yl)methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 2
5-[(6-Hydroxy-4-oxo-1-benzopyran-3-yl)methylidene]-1,3-diazinane-2,4,6-trione

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